
N-(2-Chloroethyl)-N-hexyl-1-hexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-hexyl-1-hexanamine is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a chloroethyl group attached to a hexyl chain, which is further connected to a hexanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-hexyl-1-hexanamine typically involves the reaction of hexylamine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N-hexyl-1-hexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines or thiols.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N-hexyl-1-hexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-hexyl-1-hexanamine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the formation of cross-links. This can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death. The compound’s ability to form DNA adducts makes it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used in cancer treatment due to their ability to form DNA cross-links.
N-(2-Chloroethyl)glycine: This compound is used in the synthesis of peptides and other biologically active molecules.
Uniqueness
N-(2-Chloroethyl)-N-hexyl-1-hexanamine is unique due to its specific structure, which combines a chloroethyl group with a hexyl chain and a hexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
57616-80-5 |
|---|---|
Formule moléculaire |
C14H30ClN |
Poids moléculaire |
247.85 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-hexylhexan-1-amine |
InChI |
InChI=1S/C14H30ClN/c1-3-5-7-9-12-16(14-11-15)13-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
ZPRUXOMHPKKNQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


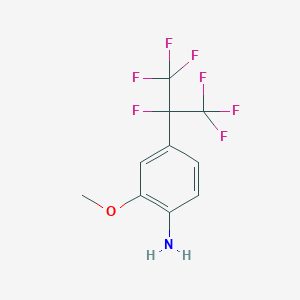
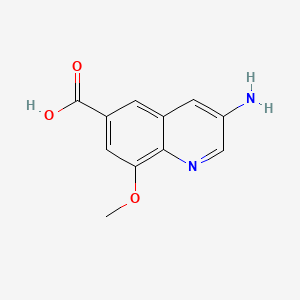



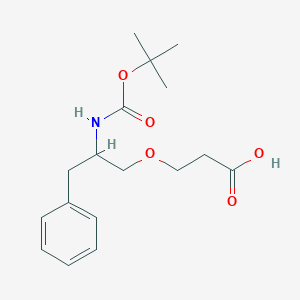

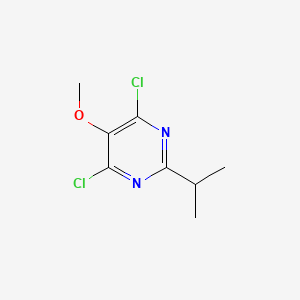


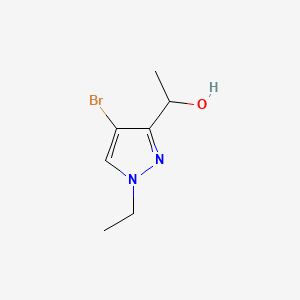
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
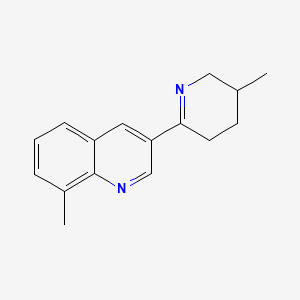
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
